

Application Notes and Protocols for Apitolisib-Induced Apoptosis in Glioma Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Apitolisib** (GDC-0980), a potent dual inhibitor of PI3K/mTOR, to induce apoptosis in glioma cells. The protocols and data presented are compiled from preclinical research and are intended to facilitate the design and execution of experiments in a cancer research setting.

Introduction

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies.[1] A frequently dysregulated signaling pathway in glioblastoma is the PI3K/AKT/mTOR axis, which is crucial for cell growth, survival, and proliferation.[1][2][3][4] **Apitolisib** (GDC-0980) is an orally bioavailable small molecule that dually targets Class I PI3K and mTOR kinases (mTORC1/2), making it a promising therapeutic agent for cancers with an overactive PI3K/mTOR pathway.[5] [6][7]

Research has demonstrated that **Apitolisib** induces dose- and time-dependent cytotoxicity and apoptosis in human glioblastoma cell lines.[1][2][3] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details the experimental protocols for assessing its apoptotic effects in glioma cells.

Mechanism of Action



Apitolisib functions by inhibiting both PI3K and mTOR, two key nodes in a critical cell signaling pathway. [5] By blocking this pathway, Apitolisib can lead to G1 cell-cycle arrest and the induction of apoptosis in cancer cells, particularly those with activating mutations in the PI3K pathway. [5] The dual inhibition is thought to be more effective than targeting either PI3K or mTOR alone. [4] In glioma cells, Apitolisib has been shown to suppress the survival of human GBM cells and induce apoptosis. [1][2] Interestingly, this induction of apoptosis appears to be independent of ER stress-mediated DR5 activation. [1][2][3]

Data Presentation

Table 1: In Vitro Efficacy of Apitolisib (IC50 Values)

Target	IC50 (nM)
ΡΙ3Κα	5
РІЗКβ	27
ΡΙ3Κδ	7
РІЗКу	14
mTOR (Ki)	17
Data sourced from MedChemExpress.[6]	

Table 2: Apoptosis Induction by Apitolisib in Glioma Cell Lines



Cell Line	Concentration (µM)	Incubation Time (h)	Percentage of Apoptotic Cells (%)
A-172	10	24	~20
A-172	20	24	~25
A-172	10	48	~35
A-172	20	48	46.47
U-118-MG	10	24	~15
U-118-MG	20	24	~20
U-118-MG	10	48	~25
U-118-MG	20	48	~30

Data represents the sum of early and late apoptotic cells as determined by Annexin V assay.[1][4] The strongest induction of apoptosis was observed in the A-172 cell line after 48 hours of incubation with 20 µM Apitolisib, resulting in 46.47% of cells undergoing apoptosis.[1][2][3][4]

Table 3: Effect of Apitolisib on Glioma Cell Viability (MTT Assay)



Cell Line	Concentration Range (nM)	Incubation Time (h)	Effect
A-172	50 - 50,000	24 and 48	Concentration- dependent reduction in cell viability
U-118-MG	50 - 50,000	24 and 48	Concentration- dependent reduction in cell viability
Apitolisib was shown to reduce the viability of both A-172 and U-			
118-MG glioblastoma cell lines in a			
concentration- dependent manner.[1]			

Experimental Protocols Cell Culture

- Cell Lines: A-172 and U-118-MG human glioblastoma cell lines.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Apitolisib** on glioma cells.

- Procedure:
 - Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.



- Treat the cells with various concentrations of Apitolisib (e.g., 50 nM to 50,000 nM) for 24 and 48 hours.[1]
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- \circ Remove the medium and add 100 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with **Apitolisib**.

 Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain late apoptotic and necrotic cells.

Procedure:

- Seed cells in T25 culture flasks and treat with desired concentrations of Apitolisib (e.g., 10 μM and 20 μM) for 24 and 48 hours.[1][3]
- Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
- Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes at room temperature.[8]
- Resuspend the cell pellet in 1X Annexin V binding buffer.



- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry.[1]
- Data Interpretation:
 - Annexin V-negative / PI-negative: Live cells
 - Annexin V-positive / PI-negative: Early apoptotic cells
 - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the PI3K/mTOR signaling pathway.

- Procedure:
 - Treat glioma cells with Apitolisib as described above.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA protein assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, p-mTOR, p-S6K, total AKT, total mTOR, total S6K, and a loading control like β-actin).



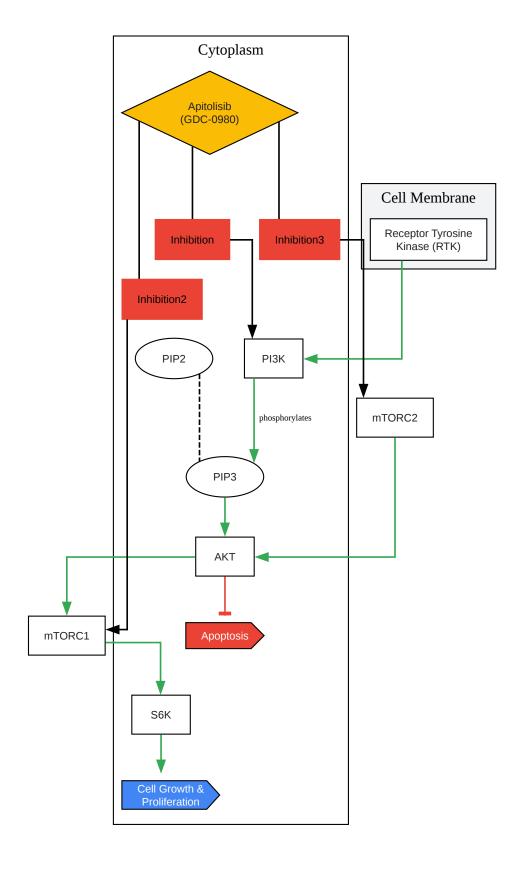




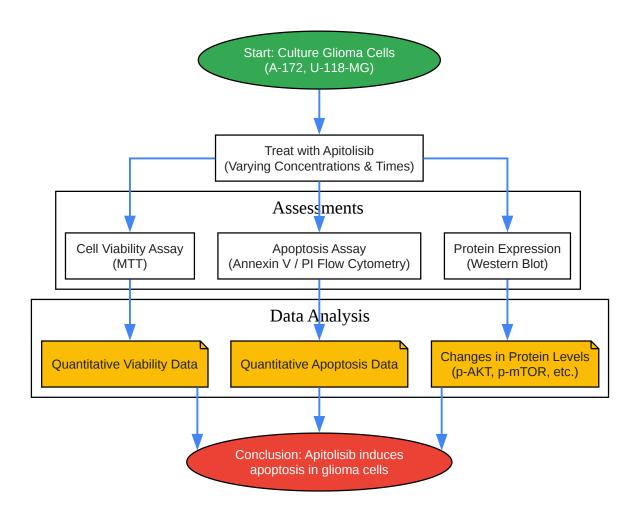
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 [4]
- Quantify the band intensities using densitometry software.

Visualizations









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